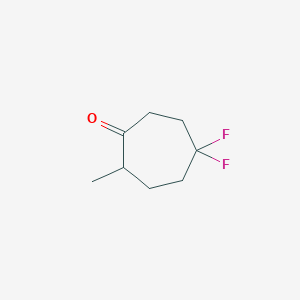

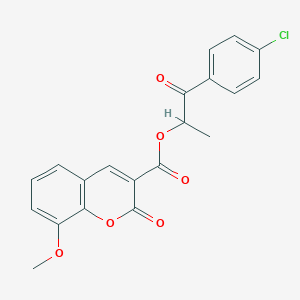

5-氯-N-(2-(呋喃-2-基)-2-羟基丙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various properties, including their potential use in medicinal chemistry and materials science. The related compounds in the provided papers include a variety of furan and thiophene derivatives, which are known for their interesting electronic and structural properties, making them valuable in different applications such as electrochromic devices and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan and thiophene derivatives has been reported in the literature. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved the use of elemental analysis, FT-IR, 1H NMR, and HR-MS methods, with the ligand coordinating metal ions as bidentate, yielding neutral complexes of the [ML2] type . Another study reported the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives through the oxidation of dihydrofuran carbonitriles, which were prepared by reacting 3-oxopropanenitriles with alkenes mediated by manganese(III) acetate . These methods provide insights into the possible synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, was determined using X-ray diffraction, revealing the inclination between furan and benzene rings and the antiperiplanar orientation of N-chloroethyl groups . Similarly, the crystal structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized, crystallizing in the monoclinic system with specific unit cell parameters . These findings suggest that the compound of interest may also exhibit unique structural features that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives is an area of interest due to their potential applications. The study on the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives indicates that these compounds can undergo further chemical transformations, such as electrochemical polymerization, to yield polymers with distinct electrochromic properties . This suggests that "5-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)thiophene-2-carboxamide" may also participate in various chemical reactions, potentially leading to materials with useful properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are crucial for their practical applications. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from thiophene-furan-thiophene type monomers were investigated, showing that they have potential for use in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast . The thermal decomposition of metal complexes of a related compound was also studied, providing information on their stability under thermal conditions . These studies indicate that the physical and chemical properties of the compound of interest would likely be significant for its potential applications.

科学研究应用

合成和表征

新型抗分枝杆菌剂的合成合成了新型的 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,并对结核分枝杆菌 H37Rv (Mtb) 表现出有希望的抗分枝杆菌活性,表明它们作为抗结核剂的潜力。这些化合物通过 NMR 和质谱分析进行表征,突出了它们较低的细胞毒性特征 (Marvadi 等人,2020 年)。

抗菌席夫碱的合成合成了 2-氨基-4-(4-氯苯基)-N-(3-呋喃-2-基甲基甲酰胺)噻吩,并用不同的取代芳基醛处理以产生席夫碱。这些化合物表现出抗菌活性,并通过 IR、1H NMR 和质谱数据进行表征 (Arora 等人,2013 年)。

生物学应用

甲型流感病毒抑制剂呋喃甲酰胺衍生物被合成作为 H5N1 甲型流感病毒的有效抑制剂。构效关系研究表明取代的杂环部分的重要性,特定的化合物表现出很强的抗流感活性 (Yongshi 等人,2017 年)。

化学改性和反应性

甲酰胺的直接 C3-芳基化钯基催化体系用于呋喃-2-甲酰胺和噻吩-2-甲酰胺的直接 C3-芳基化。这项研究证明了反应条件对芳基化过程区域选择性的影响,提供了对这些甲酰胺反应性的见解 (Si Larbi 等人,2012 年)。

对晶体堆积的超分子效应对呋喃/噻吩甲酰胺化合物的芳香性对晶体堆积的影响进行了研究。该研究突出了杂原子取代和 π 基相互作用在这些化合物晶体堆积中的作用,提供了对它们的超分子结构的见解 (Rahmani 等人,2016 年)。

双呋喃的多组分合成描述了一种新型方法,用于多组分合成高度官能化的 2,2'-双呋喃和 2-(噻吩-2-基)呋喃,提供了一种合成这些化合物并增加对它们的化学反应性理解的独特方法 (Sayahi 等人,2015 年)。

属性

IUPAC Name |

5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSWFNCWRCCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B3013969.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)

![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)